molecular formula C8H6N2O2 B2693371 2-(furan-3-yl)-1H-pyrimidin-6-one CAS No. 1159817-11-4

2-(furan-3-yl)-1H-pyrimidin-6-one

Cat. No. B2693371
CAS RN: 1159817-11-4
M. Wt: 162.148
InChI Key: TYIGXXPCJXTGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For example, a mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .


Molecular Structure Analysis

Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms .


Chemical Reactions Analysis

The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary widely depending on their specific structures .

Scientific Research Applications

Antimicrobial Activity

Compounds related to “2-(furan-3-yl)-1H-pyrimidin-6-one”, such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, have been studied for their antimicrobial activity . These compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL .

Hydroarylation Reactions

These compounds have been used in hydroarylation reactions . The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

Ionic liquids have been used as catalysts for the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives via a three-component reaction of anilines . This process involves the use of ultrasonic (US) irradiation, leading to the targeted products in high yields ranging from 80% to 98% .

Development of Synthetic Methods for Butenolides

The furan-2(5H)-one cores, generally named butenolides, have been known for their interesting chemical, biological, and medical properties . Spirocyclic butanolide derivatives have recently come into the focus of interest . Thus, the development of synthetic methods for butenolides is of great importance .

Study of Intermediate Cations

Based on the data obtained on the reactions of compounds with arenes, NMR and DFT studies of intermediate cations have been conducted . This provides a plausible reaction mechanism of the reaction of compounds with arenes leading to products of hydroarylation .

Hydration of Carbon–Carbon Double Bonds

Under certain reaction conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs . This is in addition to the hydrophenylation described above for other reaction systems .

Future Directions

Furan platform chemicals have already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

2-(furan-3-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-1-3-9-8(10-7)6-2-4-12-5-6/h1-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIGXXPCJXTGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-YL)pyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.